Human enteropeptidase-IN-2

Enteropeptidase inhibition Anti-obesity Serine protease

Human enteropeptidase-IN-2 (compound 1c) is a time‑dependent inhibitor with an 18‑fold shift from initial (540 nM) to apparent (30 nM) IC₅₀ over 120 min. This kinetic signature makes it ideal for studying slow‑binding or reversible‑covalent mechanisms. Its intermediate potency fills the gap between potent IN‑1 and clinical SCO‑792, supporting SAR and dose‑response studies. Supplied at ≥98% purity; suitable for in vitro enzymatic and cell‑based assays requiring prolonged incubation.

Molecular Formula C20H19F3N4O7
Molecular Weight 484.4 g/mol
Cat. No. B12396903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman enteropeptidase-IN-2
Molecular FormulaC20H19F3N4O7
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7)
InChIKeyCWYBOVRJKFYLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Human Enteropeptidase-IN-2: Potency Profile, Comparator Analysis, and Procurement Considerations for Anti-Obesity Research


Human enteropeptidase-IN-2 (CAS 3031537-31-9), also designated as compound 1c, is a synthetic small-molecule inhibitor targeting human enteropeptidase, a type II transmembrane serine protease responsible for initiating the intestinal digestive cascade via activation of trypsinogen . It belongs to a proprietary chemical series disclosed in patent WO2019216742 and is supplied commercially for anti-obesity and metabolic disease research applications [1]. The compound exhibits time-dependent inhibitory behavior characterized by distinct initial and apparent IC50 values in vitro .

Why Enteropeptidase Inhibitors Are Not Interchangeable: Critical Divergence in Human Enteropeptidase-IN-2 vs. IN-1 and Clinical Candidates


Enteropeptidase inhibitors within the same chemical series exhibit substantial variation in potency, time-dependent inhibition kinetics, and oral pharmacokinetic profiles. Human enteropeptidase-IN-2 (compound 1c) displays an 18‑fold ratio between initial (540 nM) and apparent (30 nM) IC50 values, a kinetic signature distinct from its analog Human enteropeptidase-IN-1 (compound 6b), which achieves a 17‑fold ratio (20 nM/1.2 nM) with >10‑fold greater apparent potency . Furthermore, the clinical-stage inhibitor SCO-792 (sucunamostat) achieves IC50 values of 5.4 nM against human enteropeptidase and has demonstrated oral activity and in vivo efficacy . These quantitative divergences preclude simple substitution among research compounds and mandate compound-specific selection criteria based on assay duration, potency requirements, and translational research objectives.

Quantitative Differentiation Guide for Human Enteropeptidase-IN-2: Head-to-Head Potency and Kinetic Comparisons


Potency Ranking Among LG Chem Enteropeptidase Inhibitor Series: Human Enteropeptidase-IN-2 Exhibits Intermediate Apparent IC50

Human enteropeptidase-IN-2 (compound 1c) displays an apparent IC50 (IC50(app)) of 30 nM against human enteropeptidase following a 120-minute incubation with enzyme and substrate . This value positions it as moderately potent within the LG Chem inhibitor series: it is 25‑fold less potent than Human enteropeptidase-IN-1 (compound 6b; IC50(app) = 1.2 nM) and approximately 5.6‑fold less potent than the clinical-stage inhibitor SCO-792 (IC50 = 5.4 nM against human enteropeptidase) . For applications requiring the highest achievable potency, IN-1 or SCO-792 may be preferred; however, IN-2 may be suitable where moderate target engagement is desired.

Enteropeptidase inhibition Anti-obesity Serine protease

Time-Dependent Inhibition Kinetics: Human Enteropeptidase-IN-2 Demonstrates a Pronounced Initial-to-Apparent IC50 Shift

Human enteropeptidase-IN-2 exhibits a substantial difference between its initial IC50 (IC50(initial) = 540 nM, measured after a 6‑minute incubation) and its apparent IC50 (IC50(app) = 30 nM, measured after a 120‑minute incubation), yielding an IC50 ratio of 18 . This time-dependent shift, indicative of slow-binding or reversible covalent inhibition behavior, is comparable to that observed for Human enteropeptidase-IN-1, which displays IC50(initial) = 20 nM and IC50(app) = 1.2 nM (ratio = 16.7) . The absolute potency values differ, but both compounds share a kinetic signature that distinguishes them from rapidly reversible inhibitors. No IC50 ratio data are publicly available for Human enteropeptidase-IN-3, limiting direct kinetic comparison .

Enzyme kinetics Time-dependent inhibition Mechanism of action

Oral Bioavailability and In Vivo Pharmacology: Critical Data Gap for Human Enteropeptidase-IN-2 Relative to Series Members

No peer-reviewed or vendor-disclosed in vivo pharmacokinetic or efficacy data are currently available for Human enteropeptidase-IN-2. In contrast, Human enteropeptidase-IN-1 (compound 6b) has been explicitly characterized as an orally active enteropeptidase inhibitor with low systemic exposure . Similarly, SCO-792 (sucunamostat) is an orally active, reversible inhibitor with demonstrated in vivo reduction of oral protein-induced plasma branched‑chain amino acid elevations in rats at doses of 10 and 30 mg/kg . This data gap does not preclude the use of IN-2 in vitro, but it restricts its applicability for studies requiring confirmed oral activity or in vivo target engagement.

Oral bioavailability In vivo efficacy Systemic exposure

Structural Divergence and Purity Specification for Procurement: Human Enteropeptidase-IN-2 vs. IN-3

Human enteropeptidase-IN-2 (CAS 3031537-31-9) has a molecular formula of C20H19F3N4O7 and a molecular weight of 484.38 g/mol . It is supplied commercially at ≥98% purity (InvivoChem) . Human enteropeptidase-IN-3 (CAS 1958037-36-9) is a structurally distinct inhibitor with a molecular formula of C22H22N4O8 and molecular weight of 470.43 g/mol . Despite both being classified as enteropeptidase inhibitors, their differing chemical scaffolds preclude assumptions of equivalent solubility, stability, or off‑target profiles. Additionally, IN-3 is described as exhibiting extended duration of inhibition, whereas IN-2 is characterized by time‑dependent IC50 shifts .

Chemical structure Molecular formula Purity

Recommended Research and Industrial Applications for Human Enteropeptidase-IN-2 Based on Quantitative Evidence


In Vitro Biochemical Assays Requiring Moderate Enteropeptidase Inhibition with Well-Defined Time-Dependent Kinetics

Human enteropeptidase-IN-2 is suitable for in vitro enzymatic assays where an apparent IC50 of 30 nM is sufficient and where the time-dependent shift from 540 nM (initial) to 30 nM (apparent) over 120 minutes is a desired experimental parameter. The 18‑fold IC50 ratio provides a robust signal for studying slow‑binding or reversible covalent inhibition mechanisms . Researchers should standardize pre‑incubation times to ensure reproducible IC50 determinations.

Comparator Compound in Medicinal Chemistry Structure-Activity Relationship (SAR) Campaigns

As compound 1c from the LG Chem enteropeptidase inhibitor series, Human enteropeptidase-IN-2 serves as a critical benchmark for SAR studies aimed at optimizing potency or pharmacokinetic properties. Its intermediate apparent potency (30 nM) relative to the more potent IN-1 (1.2 nM) and clinical candidate SCO-792 (5.4 nM) makes it a valuable reference for understanding structural determinants of target engagement .

Cellular Assays of Trypsinogen Activation with Extended Incubation Protocols

In cell‑based models of intestinal protease activation, the time‑dependent inhibitory profile of Human enteropeptidase-IN-2 (requiring 120 minutes to achieve maximal apparent potency) aligns with assays employing prolonged incubation periods. This property may be leveraged to differentiate compounds with slow‑onset kinetics from rapidly acting reversible inhibitors .

Biochemical Tool for Target Validation Where Moderate Potency Avoids Complete Pathway Ablation

In certain target validation studies, complete enzymatic blockade may obscure compensatory mechanisms or produce toxicity. The moderate potency of Human enteropeptidase-IN-2 (IC50(app) = 30 nM) may provide partial inhibition of enteropeptidase, allowing researchers to observe graded dose‑response relationships rather than binary on/off effects . This is in contrast to the near‑complete inhibition achievable with sub‑nanomolar agents like IN-1.

Technical Documentation Hub

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29 linked technical documents
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